N-[(4-chlorophenyl)carbamoyl]benzamide is a chemical compound classified under the category of benzamides. It features a chlorinated phenyl group attached to a carbamoyl functional group, making it of interest in various chemical and biological applications. This compound is recognized for its potential utility in organic synthesis and as a building block for more complex molecules.
The compound is synthesized through various methods, primarily involving reactions between benzamide derivatives and chlorinated reagents. Its structure and properties have been documented in scientific literature, including studies on its synthesis, applications, and mechanisms of action.
N-[(4-chlorophenyl)carbamoyl]benzamide belongs to the class of carbamoylbenzamides, which are characterized by the presence of both amide and benzene functionalities. This classification indicates its potential reactivity and interactions in organic chemistry.
The synthesis of N-[(4-chlorophenyl)carbamoyl]benzamide typically involves the reaction of benzamide with chlorinated reagents. A common method includes the use of N-chlorosuccinimide as a halogen source, catalyzed by 4-dimethylaminopyridine. This reaction facilitates the introduction of the chlorophenyl group onto the benzamide backbone.
N-[(4-chlorophenyl)carbamoyl]benzamide has a molecular formula of . Its structure features:
C1=CC=C(C(=C1)C(=O)N(C2=CC=C(C=C2)Cl)C(=O)N)
N-[(4-chlorophenyl)carbamoyl]benzamide can undergo several types of chemical reactions:
N-[(4-chlorophenyl)carbamoyl]benzamide has several scientific uses:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7